molecular formula C₂₄H₃₁NO₄ B1141094 N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester CAS No. 117560-14-2

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester

货号: B1141094
CAS 编号: 117560-14-2
分子量: 397.51
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester is a chiral building block of significant value in pharmaceutical research, primarily serving as a key intermediate in the multi-step synthesis of Imidaprilat . Imidaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, a therapeutic agent used in the management of hypertension . The specific stereochemistry and protective groups present in this compound—the benzyloxycarbonyl (Cbz) and the tert-butyl ester—are crucial for its role in peptide coupling strategies. These groups facilitate the controlled construction of the target molecule's backbone while preserving chiral integrity during synthesis . The compound's research utility is highlighted in foundational medicinal chemistry literature, where it features in the development and optimization of synthetic routes for ACE inhibitors . By providing a defined stereochemical center and protected functionality, this intermediate enables researchers to explore structure-activity relationships and efficiently produce analogs for biological evaluation.

属性

IUPAC Name

benzyl 2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-18(22(26)29-24(2,3)4)25-21(16-15-19-11-7-5-8-12-19)23(27)28-17-20-13-9-6-10-14-20/h5-14,18,21,25H,15-17H2,1-4H3/t18-,21?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVSRTMPQCZFKD-YMXDCFFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Reaction Components and Conditions

  • Catalyst : Thiourea derivatives (e.g., N,N'-diphenylthiourea) at 0.1–5 mol% loading improve Si-face attack selectivity, achieving >99% enantiomeric excess (ee).

  • Substrates :

    • Compound 1: Ethyl (E)-3-benzoylacrylate (α,β-unsaturated ester).

    • Compound 2: Benzyloxycarbonyl-L-alanine tert-butyl ester.

  • Solvent : Polar aprotic solvents (e.g., tetrahydrofuran) or alcohols (e.g., isopropanol).

  • Base : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) to deprotonate the amine.

Mechanism and Stereochemical Control

The thiourea catalyst hydrogen-bonds to the carbonyl oxygen of Compound 1, stabilizing the transition state and directing the amine nucleophile (Compound 2) to attack the Si face. This minimizes racemization and ensures the (S)-configuration at the C-1 position.

Hydrogenation and Deprotection Steps

Post-addition, the intermediate undergoes hydrogenation to reduce ketones or remove temporary protecting groups. Patent US4716235A highlights hydrogenation under acidic conditions with palladium catalysts, applicable to Z-PhPr-L-Ala-OtBu:

Hydrogenation Protocol

  • Catalyst : 10% Pd/C (0.1–1 wt% Pd relative to substrate).

  • Acid Additive : Trifluoroacetic acid (TFA) or HCl in dioxane to protonate the intermediate.

  • Inhibitors : Thiourea (0.1–5 mol% relative to Pd) prevents catalyst poisoning.

  • Conditions : 0.3–1 MPa H₂ pressure, 25–50°C, 12–24 hours.

Workup and Purification

  • Filtration : Removal of Pd/C catalyst via celite filtration.

  • Decolorization : Activated carbon treatment to absorb impurities.

  • Crystallization : Solvent mixtures (e.g., methyl tert-butyl ether/heptane) yield high-purity product (>98%).

Alternative Route: N-Carboxyanhydride (NCA) Method

Patent US4716235A demonstrates peptide coupling via N-carboxyanhydrides (NCAs), bypassing carboxyl protection. For Z-PhPr-L-Ala-OtBu, this approach would require:

NCA Synthesis

  • Reagents : Phosgene or triphosgene reacts with Z-protected L-alanine to form the NCA.

  • Conditions : Anhydrous dichloromethane, 0–5°C, inert atmosphere.

Coupling with 3-Phenylpropylamine

  • Base : N-Methylmorpholine (NMM) or 4-dimethylaminopyridine (DMAP).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Yield : >95% with minimal epimerization.

Comparative Analysis of Synthetic Methods

Parameter Catalytic Addition NCA Method
Reaction Time 6–12 hours2–4 hours
Yield 85–94%90–97%
Stereoselectivity >99% ee>99% ee
Catalyst Cost Moderate (thiourea/Pd)Low (phosgene/base)
Scalability Industrial (patented)Lab-scale

The catalytic addition route offers better scalability and milder conditions, while the NCA method achieves higher yields but requires hazardous reagents.

Optimization Strategies

Solvent Effects

  • Polar Solvents : DMF enhances solubility of intermediates but may racemize sensitive chiral centers.

  • Ester-Friendly Media : tert-Butyl alcohol preserves the OtBu group during hydrogenation.

Temperature Control

  • Low Temperatures (0–10°C): Minimize side reactions during addition steps.

  • Room Temperature : Optimal for hydrogenation to balance rate and selectivity.

Protecting Group Compatibility

  • Z Group Stability : Resistant to hydrogenolysis under Pd/C conditions if aryl rings are absent.

  • OtBu Deprotection : Requires strong acids (e.g., TFA), avoided until final deprotection.

Industrial-Scale Production Insights

Patent CN108147973B outlines a pilot-scale process:

  • Batch Reactors : 100–1000 L capacity for addition and hydrogenation steps.

  • Continuous Filtration : Reduces processing time by 30%.

  • In-Line Analytics : HPLC monitoring ensures >98% purity before crystallization.

Challenges and Solutions

  • Racemization : Controlled pH (<8) and low temperatures prevent epimerization at the α-carbon.

  • Catalyst Recovery : Pd/C filtration and reuse protocols cut costs by 15–20%.

  • Byproduct Formation : Thiourea additives suppress palladium-mediated dehydrogenation .

化学反应分析

Benzyloxycarbonyl (Cbz) Group Removal

The Cbz group is typically removed via catalytic hydrogenation. In the presence of palladium-based catalysts (e.g., Pd/C) under hydrogen gas, the benzyloxycarbonyl moiety is cleaved to yield the free amine. For example:

  • Conditions : 10% Pd/C, H₂ (0.3 MPa), isopropanol, trifluoroacetic acid (TFA).

  • Outcome : Quantitative deprotection with >99% purity and retention of stereochemistry .

tert-Butyl Ester Hydrolysis

The tert-butyl ester is hydrolyzed under acidic conditions:

  • Conditions : HCl in 1,4-dioxane or TFA in dichloromethane.

  • Outcome : Yields the corresponding carboxylic acid without racemization .

Stereoselective Additions

The compound participates in Michael addition reactions due to its α,β-unsaturated ketone moiety. For instance:

  • Reaction : Addition of alanine benzyl ester to ethyl benzoylacrylate.

  • Catalyst : Thiourea derivatives (e.g., N-phenylthiourea) enhance stereoselectivity via hydrogen bonding.

  • Selectivity : Diastereomeric ratio (dr) >99:1 and enantiomeric excess (ee) >99% .

Hydrogen Bonding in Stereocontrol

Thiourea catalysts form hydrogen bonds with the amino group of the reacting nucleophile, increasing steric hindrance on the Re face of the imine intermediate. This directs nucleophilic attack to the Si face, ensuring high enantioselectivity .

Hydrogenation Mechanism

During Cbz deprotection, palladium catalysts adsorb hydrogen, facilitating cleavage of the benzyl-oxygen bond. Acidic conditions stabilize intermediates, preventing side reactions .

Reaction Optimization Table

Reaction TypeConditionsYieldSelectivity (dr/ee)Source
Cbz Deprotection10% Pd/C, H₂ (0.3 MPa), isopropanol, TFA94–96%>99% ee
tert-Butyl Ester Hydrolysis4M HCl in 1,4-dioxane, 25°C90%N/A
Michael AdditionEthanol, thiourea catalyst, triethylamine, room temperature88–96%dr >99:1, ee >99%

Catalyst Performance

CatalystReactionYieldNotes
N-PhenylthioureaMichael Addition92%Enhances Si-face selectivity
Pd/C + Trifluoroacetic AcidHydrogenation94%Minimizes over-reduction byproducts

Stability and Handling

  • Storage : Stable at –20°C under inert gas; sensitive to moisture and strong acids.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methyl tert-butyl ether .

科学研究应用

Medicinal Chemistry Applications

1.1 Enzyme Inhibition

One of the primary applications of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-butyl ester is in the development of arginase inhibitors. Arginase is an enzyme involved in the urea cycle, and its inhibition has implications in treating conditions such as cancer and cardiovascular diseases. The compound can be synthesized to create derivatives that selectively inhibit arginase activity, which has been shown to have therapeutic potential against tumors by altering the tumor microenvironment .

1.2 Peptide Synthesis

The tert-butyl ester group allows for the protection of the carboxylic acid during peptide synthesis. This compound serves as a useful intermediate in the synthesis of peptides that may exhibit biological activity. For example, it can be utilized in coupling reactions to form dipeptides or larger peptide chains, facilitating the study of structure-activity relationships in drug design .

Case Studies

3.1 Study on Arginase Inhibition

In a recent study, derivatives of this compound were evaluated for their ability to inhibit human arginase enzymes (hARG). The results indicated that specific modifications to the compound significantly enhanced inhibitory potency, demonstrating its potential as a lead compound for drug development aimed at cancer therapy .

3.2 Peptide Derivatives and Biological Activity

Another case study focused on synthesizing peptide derivatives using this compound as a building block. The synthesized peptides were tested for antimicrobial activity and showed promising results against various bacterial strains, indicating that this compound can serve as a versatile precursor in developing new antibiotics .

作用机制

The mechanism of action of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester primarily involves its role as a protecting group. The tert-butyl ester protects the carboxyl group of the amino acid during peptide synthesis, preventing unwanted side reactions. The ester can be selectively removed under mild acidic conditions, revealing the free carboxyl group for further reactions .

相似化合物的比较

N-[1-(R)-Ethyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester (CAS 80828-28-0)

  • Structural Differences :
    • Replaces the benzyloxycarbonyl (Cbz) group with an ethyloxycarbonyl group.
    • Features an R-configuration at the chiral center instead of S.
  • The smaller ethyl group may reduce steric hindrance compared to the benzyl group, influencing reaction kinetics.

N-Benzyloxycarbonyl-DL-alanine (CAS 4132-86-9)

  • Structural Differences :
    • Lacks the 3-phenylpropyl side chain and tert-butyl ester.
    • Contains a racemic DL-alanine residue instead of enantiomerically pure L-alanine.
  • Impact :
    • The absence of the phenylpropyl group reduces lipophilicity, affecting membrane permeability in drug delivery applications.
    • Racemic DL-alanine limits its utility in stereoselective syntheses .

N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester (CAS 337953-80-7)

  • Structural Differences: Substitutes the benzyloxycarbonyl-3-phenylpropyl group with a 3,3-diphenylpropyl chain. Uses β-alanine (a non-proteinogenic amino acid) instead of L-alanine.
  • β-alanine’s shorter backbone may disrupt peptide secondary structures .

N-Palmitoyl-3-[2-[2-(2-tert-butoxylcarbonylaminoethoxy)ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-L-alanine tert-Butyl Ester

  • Structural Differences :
    • Incorporates a palmitoyl chain (C16 fatty acid) and a trifluoromethyl-diazirinyl photo-crosslinking group.
  • Impact :
    • The palmitoyl group enhances lipid solubility, making it suitable for membrane protein studies.
    • The diazirinyl group enables UV-induced crosslinking for protein interaction mapping, a feature absent in the main compound .

Tabulated Comparison of Key Features

Compound CAS No. Molecular Formula Key Structural Features Stereochemistry Purity Applications
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester 117560-14-2 C₂₄H₂₉NO₅ S-configuration, Cbz group, tert-butyl ester, phenylpropyl side chain S ≥99% Peptide synthesis, chiral intermediates
N-[1-(R)-Ethyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester 80828-28-0 C₂₀H₂₉NO₅ R-configuration, ethyloxycarbonyl group R Not reported Stereochemical studies
N-Benzyloxycarbonyl-DL-alanine 4132-86-9 C₁₁H₁₃NO₄ DL-alanine, no phenylpropyl or tert-butyl ester Racemic >95% General amino acid protection
N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester 337953-80-7 C₂₂H₂₉NO₂ Diphenylpropyl chain, β-alanine Not specified Not reported Receptor-ligand interaction studies
N-Palmitoyl-...-L-alanine tert-Butyl Ester (Photo-crosslinkable derivative) - C₃₉H₆₀F₃N₃O₇ Palmitoyl chain, trifluoromethyl-diazirinyl group Not specified Not reported Membrane protein crosslinking

Research and Industrial Relevance

  • Stereochemical Specificity: The S-configuration in the main compound ensures compatibility with L-amino acid-based peptide synthesis, critical for bioactive compound development .
  • Industrial Availability : Suppliers like CHEMLYTE SOLUTIONS and JHECHEM provide bulk quantities (25 kg/drum) with rapid delivery (5–20 days), underscoring its commercial viability .
  • Contrast with Racemic Analogs : Unlike N-Benzyloxycarbonyl-DL-alanine, the main compound’s enantiomeric purity avoids the need for chiral resolution steps, streamlining manufacturing .

生物活性

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-butyl ester (CAS 117560-14-2) is a synthetic compound notable for its structural features, including a benzyloxycarbonyl (Cbz) protecting group and a phenylpropyl side chain. This compound is primarily utilized in organic chemistry and pharmaceutical research, particularly in peptide synthesis and drug development due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃NO₄, with a molecular weight of approximately 397.51 g/mol. Its unique structure contributes to its reactivity and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₈H₂₃NO₄
Molecular Weight397.51 g/mol
CAS Number117560-14-2
Melting PointNot specified
Storage Temperature-20°C

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit various pharmacological activities. The following sections summarize the potential biological activities based on structural analogs and related compounds.

Pharmacological Activities

  • Antioxidant Activity : Compounds with phenolic structures often exhibit antioxidant properties, which may be relevant for preventing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Similar compounds have been shown to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Caspase Inhibition : Given the structural similarity to known caspase inhibitors, this compound may influence apoptotic pathways, although specific studies are needed to confirm this activity.

Case Studies and Research Findings

Research into related compounds has provided insights into the potential biological effects of this compound:

  • Study on Peptide Synthesis : A study demonstrated that derivatives of Cbz-protected amino acids enhance the yield of peptide synthesis reactions, indicating that this compound may facilitate similar reactions due to its structure .
  • Caspase Activity Modulation : Research on caspases has shown that modifications in amino acid sequences can lead to altered enzyme specificity and activity, hinting at the possible role of this compound in modulating apoptotic processes .
  • Comparative Analysis with Similar Compounds :
    • N-[1-(R)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester : Exhibits different biological activities due to stereochemistry.
    • N-[1-(S)-Cbz-2-methylpropyl]-L-alanine tert-butyl ester : May show varied pharmacokinetic properties due to structural differences.
Compound NameStructural FeaturePotential Activity
N-[1-(R)-Cbz-3-phenylpropyl]-L-alanine tert-butyl esterR configurationDifferent biological activity
N-[1-(S)-Cbz-2-methylpropyl]-L-alanine tert-butyl esterBranched alkane side chainVaried pharmacokinetic properties
N-[1-(S)-Cbz-4-methylphenethyl]-L-alanine tert-butyl esterMethyl-substituted phenethyl groupEnhanced lipophilicity

常见问题

Basic: What are the optimal synthetic routes for preparing N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester?

Methodological Answer:
This compound is typically synthesized via stepwise protection of amino and carboxyl groups . The benzyloxycarbonyl (Cbz) group protects the amine, while the tert-butyl ester protects the carboxyl group. Key steps include:

  • Carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the Cbz-protected phenylpropyl moiety to L-alanine tert-butyl ester .
  • Use of chiral auxiliaries or asymmetric catalysis to ensure stereochemical integrity at the (S)-configured benzyloxycarbonyl center .
  • Purification via flash chromatography or recrystallization (melting point 150–152°C can guide solvent selection) .

Basic: How do orthogonal protecting groups in this compound facilitate peptide synthesis?

Methodological Answer:
The Cbz group (acid-labile) and tert-butyl ester (base-labile) provide orthogonal protection, enabling sequential deprotection:

  • Cbz removal : Use catalytic hydrogenation (H₂/Pd-C) or TFA in dichloromethane for acid-sensitive intermediates .
  • tert-Butyl ester cleavage : Employ trifluoroacetic acid (TFA) under anhydrous conditions to avoid racemization .
  • Compatibility with solid-phase peptide synthesis (SPPS) requires validation via LC-MS to confirm intermediate stability .

Advanced: What analytical techniques resolve contradictions in chiral purity assessments?

Methodological Answer:
Discrepancies in enantiomeric excess (ee) often arise from method sensitivity. Resolve via:

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients (retention times correlate with optical rotation data ).
  • NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of diastereotopic protons .
  • Polarimetry : Cross-validate with literature-specific optical activity ([α]D values) to confirm configuration .

Advanced: How does the tert-butyl ester influence enzyme inhibition kinetics in mechanistic studies?

Methodological Answer:
The tert-butyl ester modulates steric hindrance and lipophilicity, impacting binding to enzymes like γ-secretase or proteases:

  • Photoaffinity labeling : Incorporate a trifluoromethyl diazirine group (as in ) to study active-site interactions .
  • Kinetic assays : Compare hydrolysis rates of tert-butyl vs. methyl esters under enzymatic conditions (e.g., pH 7.4 buffer with LC-MS monitoring) .
  • Molecular docking : Use crystallographic data (PDB) to model steric clashes or hydrogen-bonding interactions .

Advanced: How can this compound serve as a chiral building block in asymmetric catalysis?

Methodological Answer:
The (S)-benzyloxycarbonyl group and L-alanine backbone enable stereoselective C–C bond formation :

  • Asymmetric Mannich reactions : Catalyze with cinchona alkaloids (e.g., O-allyl-N-anthracenylmethylcinchonidinium bromide) to generate β-amino carbonyl derivatives .
  • Dynamic kinetic resolution : Utilize tert-butyl esters in Pd-catalyzed allylic alkylation to retain configuration .
  • Mechanistic probes : Isotopic labeling (²H or ¹³C) at the propyl chain tracks stereochemical outcomes via NMR .

Basic: What are common pitfalls in characterizing this compound via NMR?

Methodological Answer:

  • Diastereotopic protons : The phenylpropyl chain’s methylene groups (δ 1.5–2.5 ppm) may show complex splitting; use 2D COSY or NOESY to assign .
  • Rotameric equilibria : Tert-butyl groups (δ 1.2–1.4 ppm) can broaden signals in DMSO-d₆; switch to CDCl₃ for sharper peaks .
  • Impurity identification : Compare with CAS 82717-96-2 (related ethyl ester) to rule out byproducts .

Advanced: How do solvent polarity and temperature affect its stability during storage?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the tert-butyl ester accelerates in polar aprotic solvents (e.g., DMF) above 25°C. Monitor via TLC (Rf shifts) .
  • Long-term storage : Store at –20°C in anhydrous THF or dichloromethane with molecular sieves to prevent ester cleavage .
  • Accelerated stability studies : Use Arrhenius modeling (40–60°C) to predict shelf life under varying humidity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。